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Compound of Interest

Compound Name: Fmoc-Lys(Trt)-OH

Cat. No.: B020898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Lys(Trt)-OH (Nα-Fmoc-Nε-trityl-L-lysine) is an essential amino acid derivative for the

solid-phase peptide synthesis (SPPS) of peptides where a specific lysine residue requires

orthogonal protection. The trityl (Trt) group on the ε-amino function of the lysine side chain is

labile to mild acidic conditions, allowing for its selective removal on-resin. This unique feature

enables the site-specific modification of the lysine side chain, such as ubiquitination,

biotinylation, or the attachment of fluorescent labels, making it an invaluable tool in chemical

biology and drug discovery.

These application notes provide a comprehensive overview of the use of Fmoc-Lys(Trt)-OH in

SPPS, including detailed protocols for its incorporation, selective deprotection, and the

subsequent modification of the lysine residue, with a particular focus on the synthesis of

ubiquitinated peptides.

Chemical Properties of Fmoc-Lys(Trt)-OH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b020898?utm_src=pdf-interest
https://www.benchchem.com/product/b020898?utm_src=pdf-body
https://www.benchchem.com/product/b020898?utm_src=pdf-body
https://www.benchchem.com/product/b020898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₄₀H₃₈N₂O₄

Molecular Weight 610.74 g/mol

Appearance White to off-white powder

Solubility
Soluble in DMF, DCM, and other common

organic solvents used in SPPS

Fmoc Deprotection 20% piperidine in DMF

Trt Deprotection Mild acid (e.g., 1-5% TFA in DCM)

Final Cleavage Strong acid (e.g., 95% TFA with scavengers)

Data Presentation: Coupling Efficiency of Fmoc-
Lys(Trt)-OH
The choice of coupling reagent is critical for achieving high efficiency when incorporating the

sterically hindered Fmoc-Lys(Trt)-OH. Below is a summary of commonly used coupling

reagents and their general performance in SPPS. While direct quantitative data for Fmoc-
Lys(Trt)-OH is not always available in comparative studies, this table provides a representative

comparison based on their known efficacy with sterically hindered amino acids.[1]
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Coupling
Reagent

Class
Typical
Coupling Time

Coupling
Efficiency (%)

Key
Advantages &
Disadvantages

HBTU/DIPEA
Aminium/Uroniu

m Salt
30-60 min 98-99.5

Advantages:

Fast, efficient,

and widely used.

Disadvantages:

Potential for

guanidinylation

of the free N-

terminal amine if

used in excess.

[2]

HATU/DIPEA
Aminium/Uroniu

m Salt
20-45 min > 99.5

Advantages:

Highly reactive,

excellent for

hindered

couplings, and

lower

racemization risk

compared to

HBTU.[1][2]

Disadvantages:

Higher cost.

DIC/HOBt Carbodiimide 60-120 min 95-98

Advantages:

Cost-effective,

with a low risk of

guanidinylation.

Disadvantages:

Slower reaction

rates and the

potential for N-

acylurea

formation.
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PyBOP
Phosphonium

Salt
30-60 min 98-99

Advantages:

Efficient with no

risk of

guanidinylation.

Disadvantages:

Byproducts can

be challenging to

remove in

solution-phase

synthesis.

Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Lys(Trt)-OH
This protocol outlines the standard procedure for coupling Fmoc-Lys(Trt)-OH to a growing

peptide chain on a solid support.

Materials:

Fmoc-deprotected peptide-resin

Fmoc-Lys(Trt)-OH

Coupling reagent (e.g., HATU)

Base (e.g., DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Procedure:

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (3 equivalents

relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and
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allow the mixture to pre-activate for 2-5 minutes.

Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin.

Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative

Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin

thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 2: On-Resin Selective Deprotection of the Trt
Group
This protocol describes the selective removal of the Trt group from the lysine side chain while

the peptide remains attached to the resin.

Materials:

Peptide-resin containing a Lys(Trt) residue

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) as a scavenger

Anhydrous Dichloromethane (DCM)

10% DIPEA in DMF

Procedure:

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 1% TIS in DCM.

Trt Removal: Treat the resin with the deprotection cocktail. Gently agitate for 30 minutes at

room temperature. Repeat this step once.
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Neutralization: Wash the resin thoroughly with DCM, followed by a wash with 10% DIPEA in

DMF to neutralize the protonated ε-amino group.

Final Washing: Wash the resin with DMF and then DCM to prepare for the subsequent

modification step.

Protocol 3: Final Cleavage and Global Deprotection
This protocol details the final cleavage of the peptide from the resin and the removal of all

remaining side-chain protecting groups.

Materials:

Dried peptide-resin

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (adjust scavengers based on peptide

sequence)

Cold diethyl ether

Procedure:

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn

a yellow or reddish color due to the release of trityl cations.[2]

Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether

(approximately 10 times the volume of the TFA solution). A white precipitate of the crude

peptide should form.

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove

scavengers and cleaved protecting groups.
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Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Application: Synthesis of a Ubiquitinated Peptide
The site-specific incorporation of lysine using Fmoc-Lys(Trt)-OH is crucial for the synthesis of

ubiquitinated peptides, which are vital tools for studying the ubiquitin signaling pathway.

Ubiquitin Signaling Pathway
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is

attached to a substrate protein, most commonly on a lysine residue.[1] This process is

mediated by a three-enzyme cascade (E1, E2, and E3) and can be reversed by

deubiquitinating enzymes (DUBs). The nature of the ubiquitin linkage (mono- or poly-

ubiquitination and the specific lysine linkage in the ubiquitin chain) determines the downstream

cellular response, which includes protein degradation, DNA repair, and signal transduction.[3]

[4]
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Caption: The Ubiquitin-Proteasome Signaling Pathway.
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Experimental Workflow for Synthesis and Analysis of a
Ubiquitinated Peptide
This workflow outlines the key steps for synthesizing a peptide with a site-specifically

ubiquitinated lysine residue using Fmoc-Lys(Trt)-OH and subsequently analyzing its

interaction with a deubiquitinating enzyme (DUB).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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